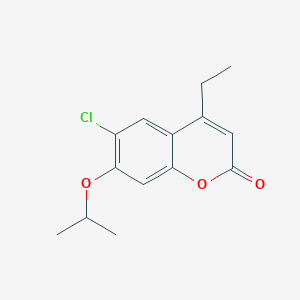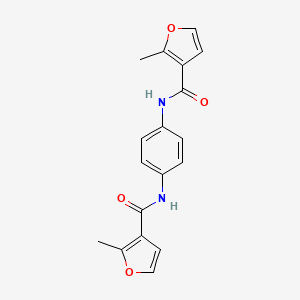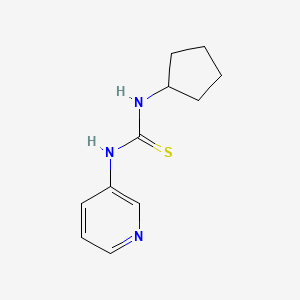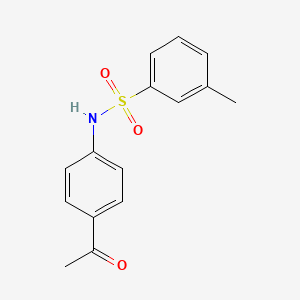
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of coumarin derivatives and has been extensively studied for its anti-inflammatory, antioxidant, and antithrombotic activities.
Wirkmechanismus
The exact mechanism of action of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one is not fully understood. However, it has been suggested that 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which makes it a potential candidate for the prevention and treatment of thrombotic disorders. Additionally, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess vasodilatory properties, which make it a potential candidate for the treatment of hypertension. Moreover, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess hepatoprotective properties, which make it a potential candidate for the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has several advantages for lab experiments. It is a stable compound, which makes it easy to handle and store. Additionally, it has a low toxicity profile, which makes it safe for use in in vitro and in vivo experiments. However, one limitation of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory conditions such as arthritis and asthma. Another potential direction is to investigate its potential as a chemopreventive agent for the prevention and treatment of cancer. Additionally, future research could focus on elucidating the exact mechanism of action of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one and identifying its molecular targets. Finally, future research could investigate the potential of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one as a therapeutic agent for the treatment of liver diseases.
Synthesemethoden
The synthesis of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with 6-chloro-2-hydroxyacetophenone in the presence of a base. The resulting product is then reacted with ethyl chloroacetate and isopropylamine to yield 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one. This method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions such as arthritis and asthma. Additionally, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular diseases.
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-4-9-5-14(16)18-12-7-13(17-8(2)3)11(15)6-10(9)12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPRCGKGGWAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)



![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)

![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)